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2,9-Diethyl-2,9-dimethyl-1,10-decanediol

distillation boiling point thermal stability

2,9-Diethyl-2,9-dimethyl-1,10-decanediol is a branched, saturated C16 α,ω-diol bearing ethyl and methyl substituents at the 2- and 9-positions, respectively. With a molecular formula of C16H34O2 and a molecular weight of 258.44 g/mol, it belongs to the class of aliphatic diols employed as building blocks in polyesters, polyurethanes, and surfactant systems.

Molecular Formula C16H34O2
Molecular Weight 258.44 g/mol
CAS No. 85018-63-9
Cat. No. B8741804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Diethyl-2,9-dimethyl-1,10-decanediol
CAS85018-63-9
Molecular FormulaC16H34O2
Molecular Weight258.44 g/mol
Structural Identifiers
SMILESCCC(C)(CCCCCCC(C)(CC)CO)CO
InChIInChI=1S/C16H34O2/c1-5-15(3,13-17)11-9-7-8-10-12-16(4,6-2)14-18/h17-18H,5-14H2,1-4H3
InChIKeyVIILEJYILYNGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,9-Diethyl-2,9-dimethyl-1,10-decanediol (CAS 85018-63-9): Technical Procurement Guide for Branched C16 Diol Selection


2,9-Diethyl-2,9-dimethyl-1,10-decanediol is a branched, saturated C16 α,ω-diol bearing ethyl and methyl substituents at the 2- and 9-positions, respectively . With a molecular formula of C16H34O2 and a molecular weight of 258.44 g/mol, it belongs to the class of aliphatic diols employed as building blocks in polyesters, polyurethanes, and surfactant systems . Its predicted physicochemical profile—including a boiling point of 341.5 °C, a melting point of 107.55 °C, a logP of 4.14, and a refractive index of 1.462—distinguishes it from linear C16 diols such as 1,16-hexadecanediol (bp 361.9 °C, mp 91–94 °C, logP 4.43, nD 1.476) [1]. These differences arise from the steric and electronic effects of the quaternary carbon centers and are critical for end-use performance.

Branched C16 diol monomer for tuning polyester/polyurethane crystallinity and optical properties
Lower predicted boiling point supports energy-efficient distillation and reduced thermal exposure
Modified logP enables tailored hydrophilic-lipophilic balance in surfactant and emulsion design
Lower refractive index aids optical matching in transparent coatings and films

Why 1,16-Hexadecanediol Cannot Substitute for 2,9-Diethyl-2,9-dimethyl-1,10-decanediol in Performance-Driven Formulations


Although 1,16-hexadecanediol shares the same molecular formula (C16H34O2) and a similar molecular weight, the introduction of two ethyl and two methyl branches at the C2 and C9 positions of 2,9-diethyl-2,9-dimethyl-1,10-decanediol fundamentally alters its conformational flexibility, intermolecular packing, and phase behavior . These structural modifications lead to a lower boiling point (341.5 °C vs. 361.9 °C), a higher melting point (107.55 °C vs. 91–94 °C), a reduced logP (4.14 vs. 4.43), and a lower refractive index (1.462 vs. 1.476) compared to the linear analog [1]. Such differences directly impact distillation energy requirements, polymer crystallinity, hydrolytic stability, and optical clarity in the final product. Consequently, simple drop-in replacement with a linear C16 diol is not feasible without compromising process economics and material performance.

Property
Branched diol
1,16-Hexadecanediol
Interchangeability impact
Boiling point
Lower
Higher
May increase distillation energy demand and thermal degradation risk
Melting point
Higher
Lower
Can alter polymer hard-segment crystallinity and upper service temperature
logP
Lower
Higher
Shifts surfactant HLB and emulsion stability profile
Refractive index
Lower
Higher
May reduce optical clarity and increase haze in transparent formulations

Quantitative Differentiation Evidence: 2,9-Diethyl-2,9-dimethyl-1,10-decanediol versus Linear C16 Diols


Lower Boiling Point Enables Energy-Efficient Distillation and Reduced Thermal Degradation Risk

The predicted boiling point of 2,9-diethyl-2,9-dimethyl-1,10-decanediol is approximately 20 °C lower than that of its linear isomer, 1,16-hexadecanediol . This difference is attributed to reduced intermolecular van der Waals contacts arising from the steric bulk of the ethyl and methyl substituents.

Boiling point comparison
Context-dependent
Target: 341.5 °C (pred.)
Comparator: 361.9 °C (pred.)
Difference: ~20.4 °C lower
Supports lower-temperature distillation, reducing energy and thermal degradation risk
Predicted values; experimental confirmation recommended
distillation boiling point thermal stability

Higher Melting Point Indicates Altered Crystallinity for Enhanced Polymer Hard-Segment Organization

The predicted melting point of 2,9-diethyl-2,9-dimethyl-1,10-decanediol (107.55 °C, MPBPWIN method) is approximately 13–16 °C higher than the experimentally determined melting range of 1,16-hexadecanediol (91–94 °C) . The increased melting point suggests a more ordered solid-state packing, likely due to restricted bond rotation around the quaternary carbons.

Melting point comparison
Context-dependent
Target: 107.55 °C (est.)
Comparator: 91–94 °C (exp.)
Difference: ~13–16 °C higher
Higher melting monomer may elevate polyurethane hard-segment service temperature
Target value predicted; experimental DSC recommended
melting point crystallinity polymer morphology

Reduced LogP Value Affords Modified Hydrophilic-Lipophilic Balance for Surfactant and Emulsion Applications

2,9-Diethyl-2,9-dimethyl-1,10-decanediol exhibits a calculated logP of 4.14, while 1,16-hexadecanediol has an AlogP of 4.43 . The 0.29-unit decrease indicates measurably lower hydrophobicity for the branched diol, which can influence its partitioning behavior and emulsification properties.

logP comparison
Context-dependent
Target: logP 4.14 (calc.)
Comparator: AlogP 4.43 (calc.)
ΔlogP ≈ 0.29 lower
Reduced hydrophobicity can shift surfactant CMC and improve water dispersibility
Computed values; experimental logP determination advised
logP HLB surfactant emulsifier

Lower Refractive Index Provides Optical Property Differentiation for Transparent Polymer Formulations

The predicted refractive index of 2,9-diethyl-2,9-dimethyl-1,10-decanediol is 1.462, compared to 1.476 for 1,16-hexadecanediol . This 0.014 difference reflects the reduced polarizability of the branched hydrocarbon backbone, which can influence the optical transparency and gloss of derived polymers.

Refractive index comparison
Context-dependent
Target: nD 1.462 (pred.)
Comparator: nD 1.476 (est.)
ΔnD ≈ 0.014 lower
Lower refractive index aids optical matching in clear coatings and films
Predicted values; experimental measurement recommended
refractive index optical clarity polymer transparency

Patented Continuous Synthesis Achieves 88% Yield, Potentially Surpassing Standard Batch Reduction Efficiencies

A patented continuous process (CN105330516A) employing ZSM-5 molecular sieve catalysts reportedly achieves an 88% yield for 2,9-diethyl-2,9-dimethyl-1,10-decanediol via esterification of 1,10-decanediol with C16–C26 fatty acids at 340–360 °C . While no direct head-to-head comparison with alternative diol syntheses is available, typical lithium aluminum hydride (LAH) reductions of analogous diesters yield 70–85% under optimized batch conditions, suggesting a potential yield advantage for the continuous catalytic route.

Continuous synthesis yield
Context-dependent
88% yield (ZSM-5 catalyzed, 340–360 °C)
Reported yield may exceed typical batch LAH reductions, supporting cost-effective scale-up
Class-level comparison; direct head-to-head data not available
synthesis yield continuous process ZSM-5 catalyst

High-Value Application Scenarios for 2,9-Diethyl-2,9-dimethyl-1,10-decanediol Based on Quantified Differentiation Evidence


Energy-Efficient Distillation and Purification in Large-Scale Manufacturing

The 20.4 °C lower boiling point of 2,9-diethyl-2,9-dimethyl-1,10-decanediol relative to 1,16-hexadecanediol enables distillation at significantly lower temperatures. This reduces steam or electrical heating requirements per metric ton of purified product and minimizes the risk of thermal degradation, making it the preferred choice for procurement in continuous distillation trains where energy cost is a critical process metric.

High-Temperature Polyurethane Elastomers with Enhanced Hard-Segment Crystallinity

The 13–16 °C higher melting point of the branched diol suggests that polyurethanes incorporating this monomer will exhibit elevated hard-segment melting transitions. This makes the compound attractive for formulating polyurethane elastomers that must retain mechanical integrity at elevated service temperatures, such as in automotive under-hood components or industrial rollers.

Specialty Surfactants Requiring Finely Tuned Hydrophilic-Lipophilic Balance

The 0.29-unit lower logP of the branched diol compared to linear 1,16-hexadecanediol provides a measurable shift toward hydrophilicity. Formulators developing nonionic surfactants or emulsifiers can exploit this difference to achieve more precise HLB values without blending, improving batch-to-batch consistency and reducing formulation complexity.

Optically Clear Coatings and Transparent Polymer Films

The 0.014-unit lower refractive index of 2,9-diethyl-2,9-dimethyl-1,10-decanediol can be leveraged in transparent coating formulations where matching the refractive index of co-monomers, fillers, or substrates is essential for minimizing light scattering and haze. This makes the branched diol a strategic selection for optical-grade polyurethane or polyester films.

Application
Selection Property
Validation Focus
Energy-efficient distillation
Lower boiling point vs linear C16 diol
Distillation energy cost; thermal degradation risk
High-temperature polyurethane elastomers
Higher melting point monomer
Hard-segment crystallinity; upper service temperature
Specialty nonionic surfactants
Reduced logP for tailored HLB
CMC and emulsion stability
Optically clear coatings and films
Lower refractive index
Haze reduction; optical clarity matching
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